3-Nitroquinoline Derivatives as a New Class of EGFR Kinase Inhibitors with Nanomolar Potency
While 4-anilinoquinazoline derivatives are established EGFR inhibitors with subnanomolar IC50 values, the 3-nitroquinoline scaffold offers a distinct chemotype. A novel series of 3-nitroquinoline derivatives were synthesized and evaluated against EGFR-overexpressing tumor cell lines (A431 and MDA-MB-468). Several compounds demonstrated prominent inhibitory activities with IC50 values in the micromolar to nanomolar range [1]. The design is based on replacing the 3-cyano group in related quinoline-3-carbonitriles with a nitro group, which is hypothesized to better interact with the enzyme's active site by displacing a water molecule [2]. This provides a new template for anticancer drug discovery, distinct from the well-explored quinazoline series [1].
| Evidence Dimension | Antiproliferative activity (EGFR inhibition) |
|---|---|
| Target Compound Data | IC50 in micromolar to nanomolar range against A431 and MDA-MB-468 cells [1] |
| Comparator Or Baseline | 4-Anilinoquinazoline derivatives (e.g., gefitinib, erlotinib): IC50 up to subnanomolar range in enzymatic assays [1] |
| Quantified Difference | Not directly quantified; represents a novel scaffold class with potent activity, providing an alternative to established chemotypes. |
| Conditions | Sulforhodamine B (SRB) assay on EGFR-overexpressing human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells [1] |
Why This Matters
It offers a structurally distinct alternative to quinazoline-based EGFR inhibitors, which is valuable for overcoming potential resistance or exploring new IP space.
- [1] Li, S., et al. (2008). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica, 29, 1529–1538. View Source
- [2] Li, S., et al. (2008). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica, 29, 1529–1538. (Design Rationale) View Source
